4-methoxy-6-methyl-pyridin-2-amine
Overview
Description
4-methoxy-6-methyl-pyridin-2-amine: is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 6-position, along with an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-methyl-pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of sodium methoxide with 2-amino-4-chloro-6-picoline . The reaction typically proceeds under mild conditions, with the sodium methoxide acting as a base to facilitate the substitution of the chloro group with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-6-methyl-pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-methoxy-6-methyl-pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
6-Methoxy-4-methylpyridin-2-amine: This compound is structurally similar but differs in the position of the methoxy group.
2-Amino-4-methylpyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 4-methoxy-6-methyl-pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-6-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJWEDCKXFBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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